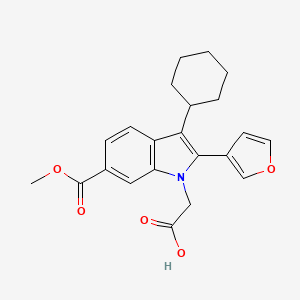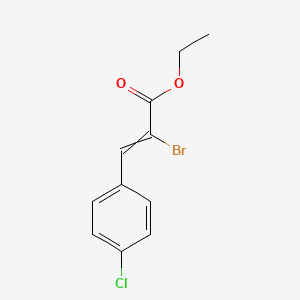
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate is an organic compound with the molecular formula C11H10BrClO2 It is a derivative of cinnamic acid, where the ethyl ester group is attached to the carboxyl group, and the bromine and chlorine atoms are substituted on the phenyl ring and the double bond, respectively
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl cinnamate, followed by chlorination. The reaction typically proceeds under mild conditions using bromine and chlorine as reagents. The process can be summarized as follows:
Bromination: Ethyl cinnamate is treated with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, leading to the formation of ethyl 2-bromo-3-phenylprop-2-enoate.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride. This step introduces the chlorine atom at the para position of the phenyl ring, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The double bond in the compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the corresponding saturated ester.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized products using reagents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 3-(4-chlorophenyl)propanoate.
Oxidation: Quinones or other oxidized phenyl derivatives.
科学的研究の応用
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Researchers use the compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-3-phenylprop-2-enoate: Lacks the chlorine substitution on the phenyl ring, resulting in different reactivity and biological activity.
Ethyl 3-(4-chlorophenyl)prop-2-enoate: Lacks the bromine substitution, leading to variations in chemical behavior and applications.
Ethyl 2-chloro-3-(4-bromophenyl)prop-2-enoate: Has the bromine and chlorine atoms swapped, which can affect its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
478555-82-7 |
|---|---|
分子式 |
C11H10BrClO2 |
分子量 |
289.55 g/mol |
IUPAC名 |
ethyl 2-bromo-3-(4-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10BrClO2/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
InChIキー |
CSWLEXQHFNKYIJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



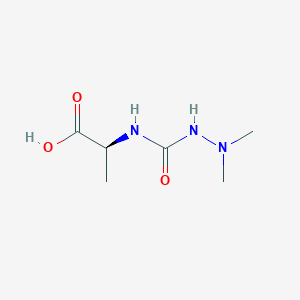
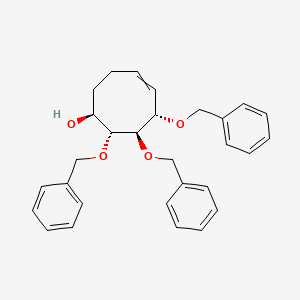
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)
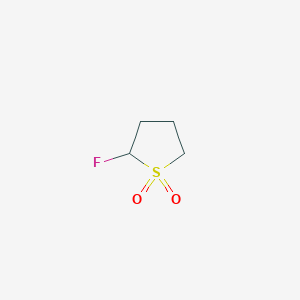
![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
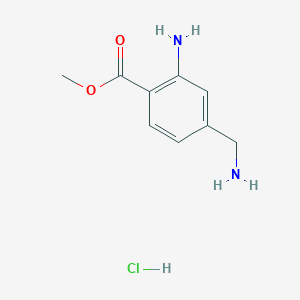
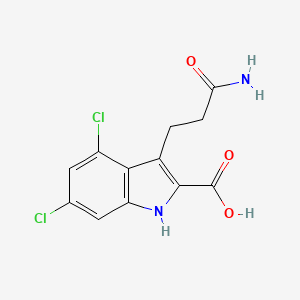
![3-{4-[(6-Bromohexyl)oxy]phenyl}-1-phenylprop-2-EN-1-one](/img/structure/B14243039.png)
![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)

silanediol](/img/structure/B14243063.png)
